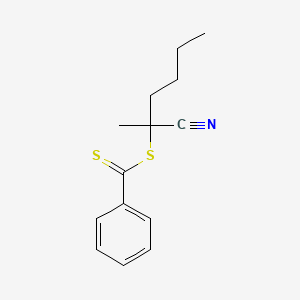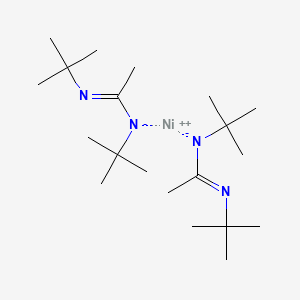
Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is a useful research compound. Its molecular formula is C20H42N4Ni and its molecular weight is 397.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.276289 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(N,N’-di-t-butylacetamidinato)nickel(II), also known as MFCD28144557, primarily targets the process of atomic layer deposition (ALD) for the fabrication of nickel sulfide . This compound interacts with sulfhydryl groups on the surface during the ALD process .
Mode of Action
The first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)nickel(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can react with the adjacent sulfhydryl group to generate the N,N’-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed . In the subsequent H2S reaction, the N,N’-di-tert-butylacetamidine molecule can be exchanged with the H2S precursor .
Biochemical Pathways
The compound is involved in the atomic layer deposition (ALD) process, a unique nanofabrication technology used in microelectronics, catalysis, environmental, and energy fields . It plays a crucial role in the formation of nickel sulfide, a material with excellent electrochemical and catalytic activities .
Pharmacokinetics
Its physical characteristics such as melting point (95-96°c) and vapor pressure (02mm@90°C) are important for its application in the ALD process .
Result of Action
The result of the action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is the formation of nickel sulfide films in the ALD process . These films have excellent electrochemical and catalytic activities, making them valuable in various applications such as microelectronics and energy fields .
Action Environment
The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive , which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure .
Properties
CAS No. |
940895-79-4 |
|---|---|
Molecular Formula |
C20H42N4Ni |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+) |
InChI |
InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChI Key |
ZJLRHFANTKGIKE-UHFFFAOYSA-N |
SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)
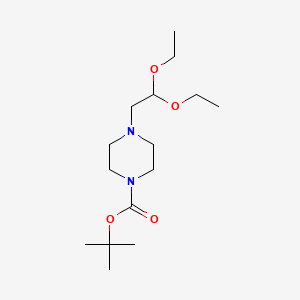
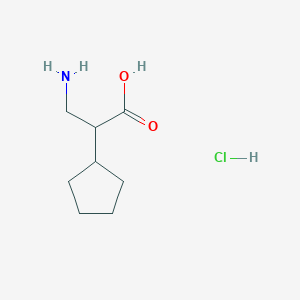
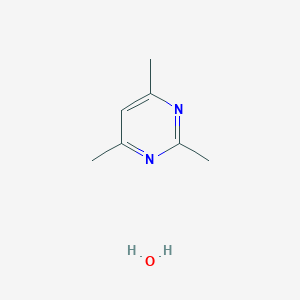
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)
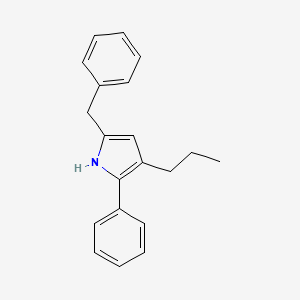
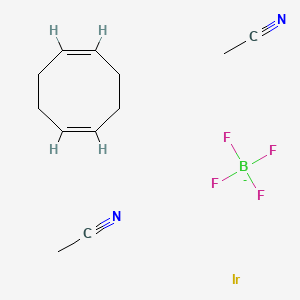
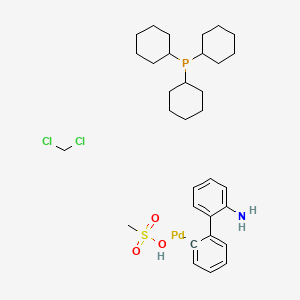
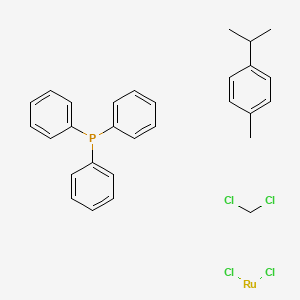
![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
